molecular formula C8H4ClN3 B3080096 4-chloro-1H-indazole-5-carbonitrile CAS No. 1082041-91-5

4-chloro-1H-indazole-5-carbonitrile

Cat. No.: B3080096
CAS No.: 1082041-91-5
M. Wt: 177.59 g/mol
InChI Key: HKLXPJOGSHCVGX-UHFFFAOYSA-N
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Description

4-Chloro-1H-indazole-5-carbonitrile is a chemical compound with the molecular formula C8H4ClN3 and a molecular weight of 177.59 . It is an off-white solid .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, which includes this compound, has been a subject of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a 1H-indazole ring substituted with a chlorine atom at the 4th position and a carbonitrile group at the 5th position .


Physical and Chemical Properties Analysis

This compound is an off-white solid . It has a molecular weight of 177.59 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 4-Chloro-1H-indazole-5-carbonitrile is utilized in the synthesis of various chemical compounds. An efficient metal-free cascade reaction has been developed for synthesizing pyrimido[1,2-b]indazole-3-carbonitrile derivatives starting from aromatic aldehydes, 1H-indazol-3-amine (including 4-chloro-1H-indazol-3-amine), highlighting the utility of this compound in facilitating complex chemical syntheses (Li et al., 2017).

Photophysical and Spectroscopic Studies

  • The compound has been integrated into the structure of fluorescent molecules. For instance, a study synthesized a new fluorescent compound containing 1,2,3-triazole moiety, which involved the use of this compound. This research explored the photophysical properties, such as absorption and emission spectra, of the synthesized compound (Singh et al., 2017).

Synthesis of Novel Derivatives

  • New derivatives of this compound have been synthesized for various applications. For example, the treatment of alkylated nitro derivatives of indazole with 2-(4-chlorophenyl)acetonitrile under basic conditions yielded new 8-chloro-3-alkyl-3H-pyrazolo[4,3-a]acridine-11-carbonitriles. These compounds exhibited remarkable photoluminescence properties and strong green fluorescence, as well as potent antibacterial activity (Rahmani et al., 2014).

Anticancer Evaluation

  • This compound derivatives have been evaluated for their anticancer properties. A study synthesized 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles and tested them against 60 cancer cell lines, showing promising anticancer activities. These compounds displayed growth inhibitory and cytostatic activities, highlighting their potential in developing new anticancer drugs (Kachaeva et al., 2018).

Safety and Hazards

The safety data sheet for 4-Chloro-1H-indazole-5-carbonitrile suggests that it is toxic if swallowed and causes serious eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Personal protective equipment should be used when handling this compound .

Future Directions

While specific future directions for 4-chloro-1H-indazole-5-carbonitrile are not mentioned in the search results, indazole derivatives, in general, have a broad range of chemical and biological properties. This suggests that there is considerable potential for further exploration and development of these compounds for various therapeutic applications .

Properties

IUPAC Name

4-chloro-1H-indazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3/c9-8-5(3-10)1-2-7-6(8)4-11-12-7/h1-2,4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLXPJOGSHCVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801292923
Record name 4-Chloro-1H-indazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801292923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082041-91-5
Record name 4-Chloro-1H-indazole-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082041-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1H-indazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801292923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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